Up to 8-Fold Superior PI3Kα Potency Relative to PI-103 and GDC-0980
3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide inhibits PI3Kα (p110α subunit) with an IC50 of 1 nM, as determined by a fluorescence polarization-based product-formation assay. This represents an 8-fold improvement over PI-103 (IC50 = 8 nM) and a 5-fold improvement over GDC-0980 (IC50 = 5 nM), both widely referenced dual PI3K/mTOR inhibitors [1] [2]. The enhanced potency may enable lower dosing requirements and improved target engagement in PI3Kα-dependent cancers.
| Evidence Dimension | PI3Kα (p110α) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | PI-103 IC50 = 8 nM; GDC-0980 IC50 = 5 nM |
| Quantified Difference | 8-fold more potent than PI-103; 5-fold more potent than GDC-0980 |
| Conditions | Biochemical fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 min (recombinant PI3Kα enzyme). Comparator data from similar in vitro enzyme assays. |
Why This Matters
For procurement decisions in oncology research programs targeting PIK3CA-mutant tumors (breast, colorectal, endometrial), superior PI3Kα potency can translate to stronger pathway suppression at lower concentrations, a critical factor when selecting a tool compound or lead scaffold for in vivo profiling.
- [1] BindingDB, BDBM50358207, CHEMBL1922092. IC50 for PI3Kα (entry 50034170, assayid=9). Accessed 2026. View Source
- [2] ASCO Meeting Program Guide, GDC-0980 profile: PI3Kα/p85α IC50 = 4.8 nM, mTOR Ki = 17.3 nM. Accessed 2026. View Source
